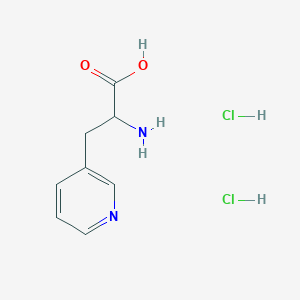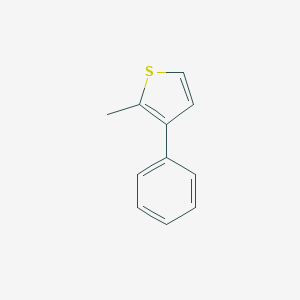
2-Methyl-3-phenylthiophene
Descripción general
Descripción
Synthesis Analysis
The synthesis of thiophene derivatives has been a topic of interest in recent years. For instance, thiophene can be produced by Wolff-Kishner reduction of thiophene-2-carboxaldehyde1. Its commercial synthesis involves vapor-phase dehydrogenation of a 1-pentanol/CS2 mixture1. A recent study highlighted the synthesis of thiophene derivatives by heterocyclization of various substrates2. However, the specific synthesis process for 2-Methyl-3-phenylthiophene is not explicitly mentioned in the available literature.
Molecular Structure Analysis
The molecular structure of 2-Methyl-3-phenylthiophene is not directly available in the literature. However, the molecular formula for this compound is C11H10S3.
Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Methyl-3-phenylthiophene are not directly available in the literature. However, a study on the thermophysical properties of three members of the thiophene family (thiophene, 2-methylthiophene, and 2,5-dimethylthiophene) at atmospheric pressure in a wide temperature range was conducted5.
Aplicaciones Científicas De Investigación
Electrophilic Substitution and Biological Activity
- Electrophilic Substitution: 2-Methyl-3-phenylthiophene undergoes electrophilic substitution in the vacant α-position of the thiophen ring. This property has been utilized in the synthesis of derivatives with potential biological activity (Beaton, Chapman, Clarke, & Willis, 1976).
Excited-State Dynamics and Triplet Formation
- Excited-State Dynamics: The compound shows rapid spectral evolution indicating structural relaxation on the S(1) potential energy surface. This is important in understanding the photochemical properties of the molecule (Zheldakov, Wasylenko, & Elles, 2012).
Conducting Polymers and Coplanarity
- Conducting Polymers: 2-Methyl-3-phenylthiophene and related derivatives are used in the synthesis of conducting polymers. These polymers have applications in electronic materials due to their unique electrical properties (Kankare et al., 1994).
MALDI-ToF Analysis in Polymer Research
- Polymer Characterization: The compound is relevant in mass spectrometry methodologies, particularly MALDI-ToF measurements, for the characterization of polythiophenes and electroconjugated polymers (De Winter et al., 2011).
Antimicrobial Activity
- Antimicrobial Properties: Derivatives of 2-Methyl-3-phenylthiophene have been evaluated for their antimicrobial activity, highlighting the compound's relevance in the field of medicinal chemistry (Prasad et al., 2017).
Corrosion Inhibition
- Corrosion Inhibition: Methyl substituted phenyl compounds, including derivatives of 2-Methyl-3-phenylthiophene, are investigated as corrosion inhibitors, particularly for steel in acidic environments (Kıcır et al., 2016).
Photoluminescent Materials
- Photoluminescence: The electrooxidation of 2-Methyl-3-phenylthiophene derivatives leads to new classes of π-conjugated oligoaminothiophenes, exhibiting photoluminescent properties (Ekinci et al., 2000).
Direcciones Futuras
While specific future directions for 2-Methyl-3-phenylthiophene are not mentioned in the literature, thiophene and its derivatives continue to attract interest due to their potential applications in various fields, including medicinal chemistry and material science27. Further research and development in these areas could lead to new applications and advancements for 2-Methyl-3-phenylthiophene and similar compounds.
Please note that the information provided here is based on the available literature and may not be fully comprehensive or up-to-date. For more detailed information, further research and consultation with experts in the field may be required.
Propiedades
IUPAC Name |
2-methyl-3-phenylthiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10S/c1-9-11(7-8-12-9)10-5-3-2-4-6-10/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZEDCCWCCIETGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CS1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90379515 | |
| Record name | 2-methyl-3-phenylthiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90379515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-3-phenylthiophene | |
CAS RN |
16939-16-5 | |
| Record name | 2-methyl-3-phenylthiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90379515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


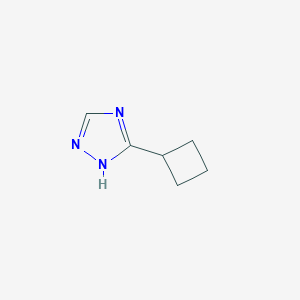
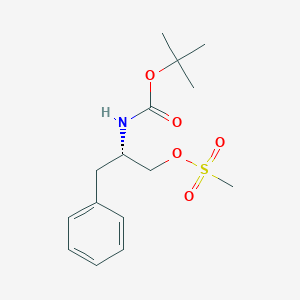
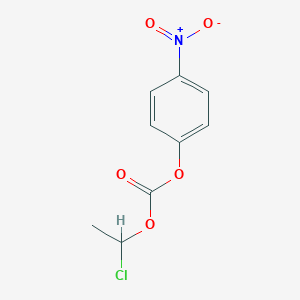
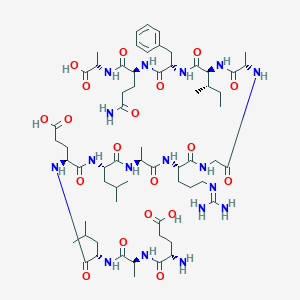
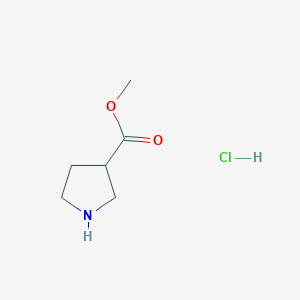
![6'-Nitro-1'H-spiro[cyclopentane-1,2'-quinazolin]-4'(3'H)-one](/img/structure/B176243.png)
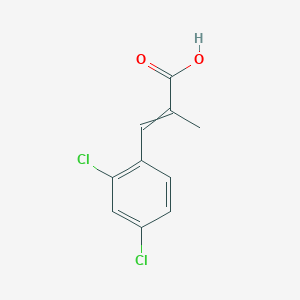
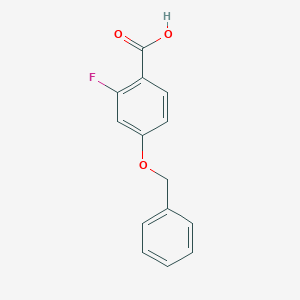
![[2-(4-Methoxyphenyl)phenyl]methanamine](/img/structure/B176247.png)
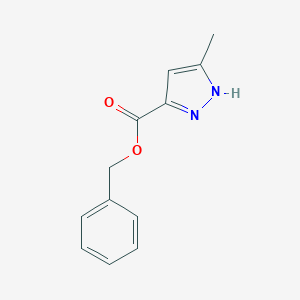
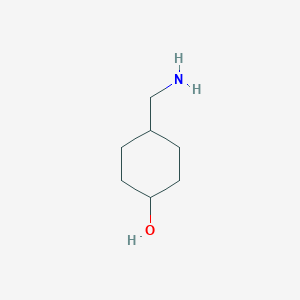
![3-[(4-Chlorophenyl)amino]propanenitrile](/img/structure/B176253.png)
